molecular formula C14H15NO4S2 B2446124 N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide CAS No. 325694-86-8

N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide

Cat. No.: B2446124
CAS No.: 325694-86-8
M. Wt: 325.4
InChI Key: PMFCQVHBTNTYIX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide is a synthetic organic compound with the molecular formula C14H15NO4S2 and a molecular weight of 325.4 g/mol This compound features a sulfonamide group attached to a naphthalene ring and a tetrahydrothiophene ring with a dioxido substituent

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-20(17)8-7-13(10-20)15-21(18,19)14-6-5-11-3-1-2-4-12(11)9-14/h1-6,9,13,15H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFCQVHBTNTYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur or sulfur-containing reagents under controlled conditions.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Sulfonamide Formation: The final step involves the reaction of the oxidized tetrahydrothiophene with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the dioxido groups or the naphthalene ring.

    Reduction: Reduction reactions can target the sulfonamide group or the dioxido substituents, leading to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its sulfonamide group is known for its antibacterial properties, and the compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and the production of advanced materials.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The dioxido groups may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the tetrahydrothiophene ring and dioxido groups.

    Tetrahydrothiophene-3-sulfonamide: Lacks the naphthalene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide is unique due to the combination of its structural features. The presence of both the naphthalene ring and the oxidized tetrahydrothiophene ring provides distinct chemical properties and reactivity patterns not found in simpler analogs.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features:

  • Tetrahydrothiophene ring : Contributes to its reactivity and potential biological interactions.
  • Naphthalene moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.
  • Sulfonamide group : Often associated with antimicrobial activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Activity

Studies have shown that derivatives of naphthalene can possess anticancer properties. The structural combination in this compound may enhance its efficacy against various cancer cell lines. For instance, the presence of the tetrahydrothiophene ring could facilitate interactions with cellular targets involved in cancer progression.

Synthesis Methods

The synthesis of this compound can be approached through several methods:

  • Condensation Reactions : Combining naphthalene derivatives with tetrahydrothiophene under acidic or basic conditions.
  • Functional Group Modifications : Introducing the sulfonamide group via sulfonation reactions on naphthalene derivatives.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various sulfonamide compounds, including analogs of this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections.

CompoundActivityMechanism
This compoundModerateInhibition of folic acid synthesis
SulfanilamideStrongCompetitive inhibition of dihydropteroate synthase

Study 2: Anticancer Efficacy

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest at G2/M phase

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between naphthalene-2-sulfonamide derivatives and halogenated tetrahydrothiophene dioxide precursors. For example, pressure tube reactions using aprotic solvents (e.g., tetraethyl orthosilicate) at elevated temperatures (22–25°C) improve yield, as demonstrated in analogous sulfonamide syntheses . Optimization includes monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice to stabilize intermediates .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for sulfonamide NH (~δ 8–10 ppm) and tetrahydrothiophene dioxide protons (δ 2.5–4.0 ppm). Compare with reference data for analogous naphthalene sulfonamides .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error. For example, HRMS calibration using OPLS3 force fields ensures accuracy in sulfonamide derivatives .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives:

  • Exposure Routes : Test inhalation, oral, and dermal routes in mammalian models (e.g., rodents) .
  • Endpoints : Monitor hepatic/renal effects (serum ALT, creatinine) and hematological parameters (complete blood count) . Use TOXCENTER and PubMed databases to identify analogous toxicological profiles .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with cholinesterase enzymes?

  • Methodological Answer :

  • Protein Preparation : Retrieve cholinesterase crystal structures (PDB: 4EY7 for AChE, 5DYW for BChE). Remove water molecules and optimize residues using Schrödinger’s Protein Preparation Wizard .
  • Grid Generation : Define a 20 Å grid around the active site using co-crystallized ligands (e.g., N-{[(3S)-1-benzylpiperidin-3-yl]methyl}-N-(2-methoxyethyl)naphthalene-2-sulfonamide for BChE) .
  • Docking : Use Glide (Schrödinger) with extra-precision (XP) mode to evaluate binding affinities and pose validation .

Q. How do structural modifications (e.g., ring substitution, linker groups) affect the biological activity of this sulfonamide?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Ring Substitutions : Replace the naphthalene ring with heterocycles (e.g., thiophene) to probe electronic effects. Synthesize analogs via protocols in and test inhibitory activity .
  • Linker Optimization : Compare sulfonamide vs. carboxamide linkers using in vitro assays (e.g., IC₅₀ for enzyme inhibition). For example, thiophene-2-carboxamide analogs showed reduced binding in NLRP3 inflammasome studies .

Q. How can conflicting data on enzymatic inhibition be resolved across independent studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based activity assays vs. SPR binding studies).
  • Control Standardization : Ensure consistent enzyme sources (e.g., recombinant human vs. bovine cholinesterase) and buffer conditions (pH 7.4, 25°C) .
  • Iterative Analysis : Apply qualitative research frameworks to identify confounding variables (e.g., solvent effects, purity >95% by LCMS) .

Q. What strategies improve the crystallinity of this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Co-Crystallization : Use fragment-based approaches with human serum albumin or cyclodextrins to stabilize the sulfonamide core .
  • Solvent Screening : Test high-viscosity solvents (e.g., 1,2-ethanediol) to slow nucleation, as demonstrated in butyrylcholinesterase co-crystal studies .

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